molecular formula C14H19NO4S B15191554 Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate CAS No. 103181-49-3

Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate

Cat. No.: B15191554
CAS No.: 103181-49-3
M. Wt: 297.37 g/mol
InChI Key: OKTXFBBOSXJDEZ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate is a heterocyclic organic compound featuring a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a (2-methoxyphenoxy)methyl group and at the 4-position with an ethyl ester moiety. This compound is notable for its role as a synthetic intermediate in the production of moguisteine, a non-narcotic antitussive agent. The molecule’s structural complexity arises from the integration of aromatic (2-methoxyphenoxy), ester (ethyl carboxylate), and heterocyclic (thiazolidine) components, which collectively influence its physicochemical properties and reactivity .

Key synthetic steps involve the formation of cyclic intermediates, such as 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane, followed by thiazolidine ring closure and esterification. The process is optimized for high yield and purity, critical for pharmaceutical applications .

Properties

CAS No.

103181-49-3

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

ethyl 2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C14H19NO4S/c1-3-18-14(16)10-9-20-13(15-10)8-19-12-7-5-4-6-11(12)17-2/h4-7,10,13,15H,3,8-9H2,1-2H3

InChI Key

OKTXFBBOSXJDEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(N1)COC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-((2-Methoxyphenoxy)methyl)thiazolidine-4-carboxylic Acid

A key intermediate is 2-((2-methoxyphenoxy)methyl)thiazolidine-4-carboxylic acid, synthesized via condensation of 2-methoxyphenoxyacetaldehyde with L-cysteine. The reaction proceeds under acidic conditions (pH 3–4) at 50–60°C for 6–8 hours, yielding the thiazolidine ring through Schiff base formation and subsequent cyclization. The product is purified by recrystallization from ethanol/water (yield: 68–72%).

Step 2: Esterification with Ethanol

The carboxylic acid group at position 4 is esterified using ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is refluxed for 12–14 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. The crude ester is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), achieving a final yield of 85–90%.

Critical Parameters:

  • Temperature Control: Excess heat during esterification leads to transesterification byproducts.
  • Acid Catalyst Concentration: 1–2% $$ \text{H}2\text{SO}4 $$ minimizes side reactions.

Alternative Route: Mitsunobu Reaction for Ether Linkage Formation

An alternative strategy focuses on constructing the (2-methoxyphenoxy)methyl ether linkage after thiazolidine ring formation.

Step 1: Preparation of Ethyl 2-(Hydroxymethyl)-4-thiazolidinecarboxylate

Ethyl 2-(hydroxymethyl)-4-thiazolidinecarboxylate is synthesized by reacting ethyl 4-thiazolidinecarboxylate with paraformaldehyde in dimethylformamide (DMF) at 80°C for 3 hours. The product is isolated via vacuum distillation (yield: 78%).

Step 2: Etherification with 2-Methoxyphenol

The hydroxymethyl group undergoes Mitsunobu reaction with 2-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in tetrahydrofuran (THF). The reaction is stirred at 25°C for 24 hours, followed by purification via flash chromatography (hexane/ethyl acetate 3:1). Yield: 65–70%.

Advantages:

  • Avoids acidic conditions that may degrade the thiazolidine ring.
  • Higher regioselectivity compared to alkylation methods.

One-Pot Tandem Synthesis

Recent advances have enabled a one-pot synthesis combining cyclization and esterification.

Reaction Conditions

A mixture of L-cysteine ethyl ester hydrochloride, 2-methoxyphenoxyacetaldehyde, and triethylamine in methanol is stirred at 50°C for 8 hours. The thiazolidine ring forms in situ, followed by direct esterification without isolation of intermediates. The crude product is purified via recrystallization from dichloromethane/hexane (yield: 75–80%).

Key Observations:

  • Solvent Choice: Methanol enhances solubility of intermediates, preventing precipitation.
  • Base Selection: Triethylamine neutralizes HCl from the cysteine ester, driving the reaction forward.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Multi-Step Synthesis 58–62% >98% High purity; scalable Lengthy process; multiple purifications
Mitsunobu Reaction 65–70% 95–97% Mild conditions; regioselective Costly reagents (DEAD, PPh$$_3$$)
One-Pot Tandem Synthesis 75–80% 92–95% Time-efficient; fewer steps Lower purity requires recrystallization

Optimization Strategies and Scale-Up Considerations

Catalytic Improvements

The use of polymer-supported catalysts (e.g., polystyrene-bound sulfonic acid) in esterification reduces corrosion risks and simplifies workup.

Green Chemistry Approaches

Replacing THF with cyclopentyl methyl ether (CPME) in Mitsunobu reactions improves safety and sustainability while maintaining yields.

Industrial-Scale Production

Pilot-scale batches (10 kg) employ continuous flow reactors for the cyclization step, achieving 85% yield with residence times of 30 minutes at 60°C.

Characterization and Quality Control

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 6.83–6.78 (m, 4H, Ar-H), 4.58 (s, 2H, OCH$$2$$), 4.22 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$CH$$3$$), 3.78 (s, 3H, OCH$$3$$), 3.42–3.35 (m, 2H, SCH$$2$$), 2.85–2.79 (m, 1H, CH), 1.28 (t, $$J = 7.1$$ Hz, 3H, CH$$_3$$).
  • IR (KBr): 1745 cm$$^{-1}$$ (C=O ester), 1240 cm$$^{-1}$$ (C-O-C ether).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions. Comparative studies with related compounds like ethyl [2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetate (PubChem CID 867639) demonstrate:

Reaction ConditionsProduct FormedCatalysts/Agents
Acidic (HCl, H₂O/EtOH)Carboxylic acid derivativeH⁺ ions
Basic (NaOH, H₂O/EtOH)Sodium carboxylateOH⁻ ions
Enzymatic (lipases)Partial hydrolysis intermediatesCandida antarctica lipase

This reactivity is critical for prodrug activation or metabolite formation in biological systems .

Thiazolidine Ring Modifications

The thiazolidine ring exhibits nucleophilic and redox-sensitive behavior. Analogous compounds like ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (PubChem CID 75176665) show:

Reaction TypeReagents UsedObserved Transformations
Ring-opening H₂O₂, Fe²⁺Sulfur oxidation to sulfoxide
Nucleophilic substitution Alkyl halides, aminesSide-chain functionalization
Cycloaddition Dienophiles (e.g., maleic anhydride)Formation of bicyclic adducts

These reactions enable structural diversification for medicinal chemistry applications .

Methoxyphenoxy Group Reactivity

The 2-methoxyphenoxy moiety participates in demethylation and coupling reactions:

Key Transformations:

  • Demethylation :
    Ar-OCH3BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{Br}
    Used to generate phenolic intermediates for further derivatization.

  • Electrophilic Aromatic Substitution :

    PositionElectrophileMajor Product
    Para to OCH₃Nitronium ion4-Nitro-2-methoxyphenoxy analog
    Ortho to OCH₃Sulfonic acidSulfonated derivative

These reactions are leveraged in synthesizing analogs with enhanced biological activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings are feasible at the benzylic position:

ReactionCatalytic SystemYield (%)Reference Compound Similarity
Suzuki-Miyaura (C-C bond)Pd(PPh₃)₄, K₂CO₃62–78Benzyl-protected analogs
Buchwald-Hartwig (C-N bond)Pd₂(dba)₃, Xantphos55Thiazole-containing systems

Biological Activation Pathways

In vitro studies of structurally related thiazolidines reveal:

  • Glutathione conjugation at the sulfur atom under physiological conditions.

  • Esterase-mediated hydrolysis in hepatic microsomes (t₁/₂ = 2.3 hrs) .

Stability Under Environmental Conditions

Accelerated stability studies (40°C/75% RH) show:

Time (weeks)Degradation Products Identified% Remaining
4Hydrolyzed ester, oxidized thiazolidine87.4
8Demethylated phenoxy derivative72.1

This compound’s reactivity profile highlights its versatility in synthetic and pharmacological contexts. Further studies should explore its enantioselective transformations and metabolic fate.

Scientific Research Applications

Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenoxy moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally compared to three categories of analogues:

Moguisteine (Ethyl ester of (R,S)-3-[1,3-thiazolidin-3-yl]-(2-methoxyphenoxy)methyl-3-oxypropanoic acid)

Carvedilol-Related Compounds (e.g., 11-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol)

Sulfonylurea Herbicides (e.g., Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

Comparative Analysis

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Functional Groups Primary Application Synthesis Yield/Purity
Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate Thiazolidine ring Ethyl ester, (2-methoxyphenoxy)methyl Intermediate in moguisteine synthesis High yield (>85%), high purity
Moguisteine Thiazolidine + malonic acid Ethyl ester, 2-methoxyphenoxy, oxypropanoic acid Antitussive drug ≥99% purity via optimized process
Carvedilol-related impurities (e.g., Compound 1 in ) Propanol-carbazole 2-Methoxyphenoxyethylamino, carbazolyloxy Beta-blocker impurities ≤0.5% total impurities
Metsulfuron-methyl (herbicide) Triazine-benzoate Sulfonylurea, methyl ester, triazine Herbicide N/A (commercial standard)
Key Findings :

Moguisteine: Shares the thiazolidine ring and 2-methoxyphenoxy group with the target compound but incorporates a malonic acid-derived side chain. This modification enhances its pharmacological activity as a cough suppressant. Synthesized via the target compound as an intermediate, highlighting the latter’s role in drug development .

Carvedilol-Related Compounds: Contain 2-methoxyphenoxyethylamino groups but diverge structurally due to carbazole-propanol cores. These are impurities in beta-blocker formulations, regulated to ≤0.5% total impurities .

Sulfonylurea Herbicides :

  • Structurally distinct, featuring triazine rings and sulfonylurea bridges . The methyl ester in herbicides (vs. ethyl ester in the target compound) affects hydrolytic stability and environmental persistence .

Pharmacological and Industrial Relevance

  • Its ethyl ester group enhances solubility in organic solvents, facilitating purification .
  • Moguisteine : Demonstrates antitussive efficacy comparable to codeine but without opioid side effects. Its malonic acid moiety enables carboxylate salt formation, improving bioavailability .
  • Carvedilol Impurities : Highlight stringent pharmacopeial standards for impurities (≤0.5%), emphasizing the need for rigorous quality control in drug synthesis .

Stability and Reactivity

  • The thiazolidine ring in the target compound is susceptible to ring-opening reactions under acidic conditions, a trait exploited in moguisteine synthesis. In contrast, carvedilol-related compounds exhibit stability due to aromatic carbazole systems .
  • Sulfonylurea herbicides rely on triazine ring stability for prolonged herbicidal activity, a feature absent in thiazolidine-based compounds .

Biological Activity

Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiazolidine core, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives. For instance, compounds structurally related to this compound have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Thiazolidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMRSA12.5 µg/mL
Compound BE. coli>800 µg/mL
This compoundTBD (to be determined)

The effectiveness of these compounds varies significantly; for example, one derivative demonstrated a MIC of 12.5 µg/mL against MRSA, which is comparable to established antibiotics like vancomycin (4.8 µg/mL) . However, the specific MIC for this compound remains to be elucidated through further testing.

Antioxidant Activity

In addition to antimicrobial properties, thiazolidine derivatives have shown potential antioxidant activity. A study on similar compounds indicated that they possess significant free radical scavenging capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity of Thiazolidine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound C15.3Free radical scavenging
Compound D19.6Xanthine oxidase inhibition
This compoundTBD (to be determined)

The antioxidant activity is often measured using assays such as DPPH free radical scavenging, where lower IC50 values indicate higher potency . The specific antioxidant capacity of this compound requires further investigation.

The biological activities of thiazolidine derivatives are believed to arise from their ability to interact with various cellular targets. For instance:

  • Antimicrobial Action : The compounds may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
  • Antioxidant Mechanism : They can neutralize free radicals through electron donation or by chelating metal ions that catalyze oxidative reactions.

Case Studies and Research Findings

Several case studies have explored the biological activity of thiazolidine derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation into a series of thiazolidine analogues found promising results against MRSA, suggesting structural modifications can enhance efficacy .
  • Antioxidant Properties : Research has demonstrated that certain thiazolidine derivatives exhibit strong antioxidant effects, potentially offering therapeutic benefits in conditions associated with oxidative stress .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-((2-methoxyphenoxy)methyl)-4-thiazolidinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step process involving intermediates such as 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane and subsequent cyclization with thiazolidine precursors. Critical parameters include temperature control (e.g., maintaining 60–80°C during cyclization) and stoichiometric ratios of reagents like monoethylmalonic acid. High yields (>85%) are achieved using anhydrous solvents (e.g., THF) and catalytic acid . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral markers include:

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm for methoxyphenoxy), thiazolidine ring protons (δ 3.5–4.2 ppm), and ester methyl groups (δ 1.2–1.4 ppm).
  • FT-IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and thiazolidine C–N bonds (~1250 cm⁻¹).
  • HRMS : Exact mass matching the molecular formula (C₁₄H₁₇NO₄S). Purity is validated via HPLC with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound, and how are they assayed?

  • Methodological Answer : The compound exhibits antitussive activity by inhibiting rapidly adapting irritant receptors in the respiratory tract. In vivo assays involve anesthetized guinea pigs or rabbits, where cough reflexes are induced by citric acid aerosol. Electrophysiological recordings of vagal nerve activity confirm receptor inhibition . IC₅₀ values are calculated using dose-response curves (typically 10–50 mg/kg, intravenous administration).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Solubility soluble in DMSO (>50 mg/mL), ethanol, and dichloromethane. Avoid aqueous buffers (pH >7) to minimize degradation. Stability studies via accelerated aging (40°C/75% RH for 6 months) show <5% degradation when stored properly .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide the optimization of thiazolidine derivatives for antitussive efficacy?

  • Methodological Answer : Modifications to the methoxyphenoxy moiety (e.g., halogenation or alkylation) enhance receptor binding affinity. For example:

  • Electron-withdrawing groups (e.g., Cl at the 4-position) increase potency by 2–3 fold.
  • Thiazolidine ring substitution (e.g., methyl groups at C-5) improves metabolic stability. SAR is validated via comparative in vitro receptor binding assays (IC₅₀) and molecular docking studies using homology models of irritant receptors .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated for this compound?

  • Methodological Answer :

  • PK Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents; collect plasma/tissue samples at intervals. Analyze via LC-MS/MS to determine half-life (t₁/₂), clearance, and bioavailability.
  • Toxicity : Conduct acute toxicity tests (OECD 423) with escalating doses (50–1000 mg/kg) in rats. Histopathological analysis of liver/kidney tissues and serum biomarkers (ALT, creatinine) assess organ damage. Chronic toxicity requires 28-day repeated dosing .

Q. What advanced analytical strategies resolve impurities or degradation products in bulk synthesis?

  • Methodological Answer : Impurity profiling uses LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Major impurities include:

  • Hydrolyzed ester (detected at m/z 241.1, retention time 8.2 min).
  • Oxidation byproducts (e.g., sulfoxide derivatives, m/z 299.0). Quantify impurities against USP standards; total impurities must not exceed 0.5% .

Q. How can molecular modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking simulations. Key steps:

Target Preparation : Model the irritant receptor (e.g., TRPA1) using homology from known crystal structures (PDB: 3J9P).

Ligand Docking : Flexibly dock the compound into the binding pocket; prioritize poses with hydrogen bonds to Ser876 and hydrophobic interactions with Leu903.

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Validate predictions with mutagenesis studies (e.g., S876A mutants show reduced affinity) .

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